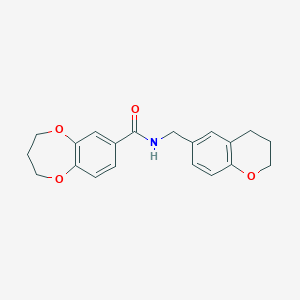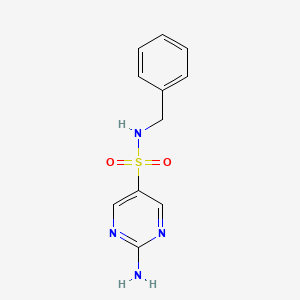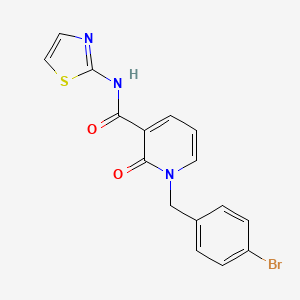
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate: is a chemical compound with a complex structure. Let’s break it down:
3-(4-bromophenyl): This part of the compound contains a bromine-substituted phenyl ring.
4-methyl-2-oxo-2H-chromen-6-yl: This segment consists of a chromenone (coumarin) scaffold with a methyl group at position 4.
diethylcarbamate: The carbamate group (NHCOOEt) is attached to the chromenone ring via an ethyl linker.
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One possible approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction
Bromination: Start with 4-methyl-2-oxo-2H-chromen-6-yl acetate. Brominate the phenyl ring at position 4 to obtain 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl bromide.
Suzuki–Miyaura Coupling: React the bromide with an appropriate boron reagent (e.g., arylboronic acid or boronic ester) in the presence of a palladium catalyst. This forms the desired compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) play a crucial role.
Major Products: The main product is the coupled compound itself.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological properties.
Industry: May find applications in materials science or drug development.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related chromenones or carbamates. Its uniqueness lies in the combination of the bromophenyl group and the chromenone scaffold.
Properties
Molecular Formula |
C21H20BrNO4 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H20BrNO4/c1-4-23(5-2)21(25)26-16-10-11-18-17(12-16)13(3)19(20(24)27-18)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
YLSKVTHWPQIXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)

![2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B11254441.png)


![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11254465.png)
![1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)

![3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11254480.png)
![3-(4-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254490.png)
